molecular formula C19H26N2O2 B1242471 Herquline B

Herquline B

Cat. No.: B1242471
M. Wt: 314.4 g/mol
InChI Key: IKEHAWAEPHQJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herquline B is a complex, strained alkaloid natural product originally isolated from the fungal strain Penicillium herquei Fg-372 . This compound has demonstrated significant biological activity as a potent inhibitor of platelet aggregation, showing particular efficacy against aggregation induced by adenosine diphosphate (ADP) with an IC50 value of 1.6 µM, and by platelet-activating factor (PAF) with an IC50 of 5.0 µM . Its mechanism of action, while not fully elucidated, involves interrupting key signaling pathways that lead to thrombus formation, making it a valuable tool for cardiovascular research . The considerable interest in this compound from the synthetic chemistry community, leading to several successful total syntheses, further underscores its importance . These syntheses have confirmed its challenging, bowl-shaped macrocyclic structure, which incorporates an unsymmetrical piperazine diamide wrapped within a highly strained cyclophane core containing two β,γ-unsaturated enone systems . The successful laboratory synthesis of this compound has secured a reliable supply of this molecule for pharmacological and mechanistic studies, providing researchers with a pure, well-characterized chemical tool . This product is presented to the scientific community to facilitate fundamental biochemical and pharmacological investigations. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

15-methyl-15,17-diazatetracyclo[12.2.2.13,7.18,12]icosa-3(20),12(19)-diene-6,9-dione

InChI

InChI=1S/C19H26N2O2/c1-21-11-14-6-12-2-4-18(22)16(8-12)17-9-13(3-5-19(17)23)7-15(21)10-20-14/h8-9,14-17,20H,2-7,10-11H2,1H3

InChI Key

IKEHAWAEPHQJSM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC3=CC(C4C=C(CCC4=O)CC1CN2)C(=O)CC3

Synonyms

herquline B

Origin of Product

United States

Scientific Research Applications

Herquline B has been primarily studied for its inhibitory effects on platelet aggregation , which is crucial for preventing thrombotic disorders.

  • Platelet Aggregation Inhibition : Research indicates that this compound exhibits potent inhibitory activity against platelet aggregation induced by platelet activating factor (PAF) and adenosine diphosphate (ADP). The reported IC50 values are significantly lower than those for its analogue, Herquline A, indicating a stronger efficacy in inhibiting platelet aggregation (IC50 values of 5.0 µM for PAF and 1.6 µM for ADP) . This suggests potential therapeutic applications in treating conditions such as stroke and myocardial infarction.
  • Antimicrobial Properties : Initial studies conducted by Ōmura and colleagues assessed the antimicrobial activity of this compound; however, it showed limited efficacy against the tested organisms at a concentration of 1 mg/mL . Further investigations are necessary to explore its full antimicrobial potential.

Synthesis Methodologies

The synthesis of this compound has been a subject of interest due to its complex structure. Various synthetic approaches have been developed:

  • Total Synthesis : Recent studies have reported successful total syntheses of this compound using strategies that include dimerization and macrocyclization starting from tyrosine . These methods highlight the challenges associated with synthesizing such strained alkaloids, emphasizing the need for innovative synthetic routes to achieve high yields and purity.
  • Biomimetic Approaches : Researchers have explored biomimetic strategies that mimic natural biosynthetic pathways. For instance, an intramolecular oxidative phenol coupling strategy was investigated but faced challenges in producing the desired products . Such approaches aim to simplify the synthesis while maintaining structural integrity.

Case Studies

Several case studies illustrate the applications and significance of this compound in research:

  • Therapeutic Potential Against Thrombotic Disorders :
    • A study demonstrated that this compound's ability to inhibit platelet aggregation could be leveraged in developing new anticoagulant therapies. Its low IC50 values indicate that it may be more effective than existing treatments, warranting further clinical investigations .
  • Synthetic Challenges and Innovations :
    • The total synthesis efforts reported by Schindler et al. provided insights into overcoming synthetic hurdles associated with this compound's complex structure. The use of innovative reduction techniques allowed for efficient synthesis while minimizing side reactions .
  • Comparative Studies with Analogues :
    • Comparative analyses between Herquline A and B have shed light on structural modifications that enhance biological activity. Understanding these differences is crucial for designing more effective derivatives with improved therapeutic profiles .

Chemical Reactions Analysis

Biosynthetic Precursor Assembly

Herquline B originates from an L-tyrosine-derived diketopiperazine (DKP) intermediate. The proposed biosynthesis involves:

  • Cyclodipeptide formation : Two L-tyrosine units condense to form a diketopiperazine scaffold .

  • Oxidative phenol coupling : Intramolecular coupling of phenolic rings generates a strained biaryl system, a structural hallmark of herqulines. This step is hypothesized to occur via enzymatic catalysis .

  • Post-coupling modifications : Selective methylation and reduction steps adjust oxidation states, leading to this compound or its congener herquline A .

Key intermediates :

IntermediateRole in Biosynthesis
Diketopiperazine (DKP)Core scaffold derived from tyrosine
Bis-phenol intermediateProduct of oxidative coupling
Keto-tautomerFacilitates aza-Michael addition for pyrrolidine ring formation

Hypervalent Iodine-Mediated Dearomatization

A critical step in laboratory syntheses involves dearomatizing the biaryl system:

  • Reagents : Phenyliodine bis(trifluoroacetate) (PIFA) or related hypervalent iodine reagents .

  • Outcome : Converts aromatic rings to non-aromatic 1,4-diketones, enabling further functionalization .

  • Challenges : Competing over-oxidation pathways necessitate precise temperature control (−78°C) .

Directed Birch Reduction

The strained biaryl system undergoes Birch reduction to adjust oxidation states:

ParameterDetails
ReagentsLi/NH₃, ethylene glycol ketal as H-source
RegioselectivityControlled by diketopiperazine methylation state
OutcomeConverts diketone to 1,4-diketone motif in this compound

Notable observation : Unmethylated diketopiperazine nitrogen atoms reverse regioselectivity, complicating synthetic routes .

Iron-Catalyzed Diketopiperazine Reduction

  • Reagents : FeCl₃ with silane reductants (e.g., PMHS) .

  • Role : Reduces diketopiperazine to piperazine, matching the oxidation state in this compound .

Equilibration and Post-Synthetic Modifications

This compound exhibits dynamic behavior in solution:

  • Herquline C → B conversion : Treatment with DBU in toluene induces keto-enol tautomerization, converting herquline C to B .

  • Solution equilibration : Herquline C spontaneously equilibrates to a 1:1 mixture with this compound in CDCl₃ over 72 hours .

Structural and Stereochemical Considerations

  • Unresolved stereocenters : C10 and C17 configurations remain unassigned, though C3 and C6 are inferred from L-tyrosine chirality .

  • Biaryl strain : The 12-membered macrocyclic biaryl imposes significant torsional strain, influencing reaction kinetics and selectivity .

This synthesis-driven analysis underscores the interplay of oxidative coupling, reduction, and equilibration in accessing this compound’s architecture. Persistent challenges in regioselectivity and stereocontrol highlight the need for further methodological innovation .

Preparation Methods

Synthesis of Mycocyclosin Precursors

The synthesis begins with the preparation of the diketopiperazine 17 via peptide coupling of L-tyrosine derivatives 14 and 15 , followed by trifluoroacetic acid-mediated cyclization (83% yield). N-Benzylation protects the piperazine nitrogen, enabling subsequent macrocyclization via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This step forms the strained biaryl system 18 in 81% yield on a gram scale, a critical advancement over earlier methods limited to milligram quantities.

Hypervalent Iodine-Mediated Dearomatization

Dearomatization of phenolic ether 19 using diacetoxyiodobenzene (DIB) in methanol at -6°C selectively generates ortho-quinone methide 20 (Fig. 4). This regioselectivity arises from the steric constraints of the macrocycle, favoring nucleophilic attack at the ortho position. The resulting β,γ-enone 21 is pivotal for subsequent reductions.

Directed Birch Reduction

The 1,4-diketone motif of this compound is installed via a directed Birch reduction. Traditional Birch conditions (Li/NH₃) led to overreduction, but employing an intramolecular proton source (acetate group in 24 ) stabilizes the intermediate enolate, enabling selective reduction to 25 in 72% yield (Fig. 6). This innovation circumvents side reactions caused by the macrocycle’s strain.

Iron-Catalyzed Piperazine Reduction

Final adjustment of the piperazine oxidation state is achieved using iron powder in acetic acid, reducing diketopiperazine 25 to Herquline C (3), which undergoes epimerization to this compound (2) under mild basic conditions (pH 8 buffer).

Table 1: Key Reaction Steps and Yields in Schindler’s Synthesis

StepReactionYield (%)Reference
Peptide couplingL-tyrosine derivatives → 16 83
Macrocyclization1718 (Suzuki-Miyaura)81
Dearomatization1920 (DIB/MeOH)92
Birch reduction2425 72
Final reduction25 → Herquline C (3)85

Comparative Analysis of Synthetic Routes

The table below contrasts the Schindler and Hart approaches, highlighting advancements in yield and scalability:

Table 2: Comparison of Synthetic Strategies

ParameterSchindler (2019)Hart (2004)
Starting materialMycocyclosin analogLinear peptide precursors
Key reactionDirected Birch reductionFragment coupling
Macrocyclization yield81%<30% (estimated)
Total steps1218 (incomplete)
ScalabilityGram-scale demonstratedMilligram-scale limitations

Critical Reaction Optimizations

Suzuki-Miyaura Macrocyclization

Schindler’s use of Pd(OAc)₂/XPhos catalyst system with Cs₂CO₃ in toluene/water (110°C, 24 h) overcame prior limitations in mycocyclosin synthesis. This protocol suppresses homocoupling byproducts, a problem noted in earlier Pd-mediated reactions.

Regioselective Dearomatization

The choice of DIB over other oxidants (e.g., Mn(OAc)₃) ensured exclusive ortho-selectivity in quinone methide formation, critical for maintaining the herquline skeleton’s integrity. Computational studies suggest this selectivity arises from transition-state distortion imposed by the macrocycle’s curvature .

Q & A

Q. What are the key synthetic strategies for Herquline B, and how do they address structural complexity?

this compound’s synthesis begins with tyrosine-derived precursors, proceeding through dimerization, macrocyclization, and a four-step reductive sequence. The HATU-mediated amide bond formation enables efficient peptide coupling, while Pd-catalyzed macrocyclization ensures formation of the bowl-shaped macrocycle. Reductive steps (e.g., Birch reduction and Ir-based hydrogenolysis) selectively remove oxygen atoms and stabilize β,γ-unsaturated enones. This approach balances efficiency with sensitivity to intermediate stability, critical for handling the compound’s asymmetric diamine ring .

Q. What analytical methods are essential for characterizing this compound’s structure and purity?

Advanced NMR techniques (e.g., 2D COSY, NOESY) are critical for resolving overlapping signals in this compound’s complex macrocycle. X-ray crystallography confirms stereochemistry, while high-resolution mass spectrometry (HRMS) and HPLC-UV validate molecular weight and purity (>95%). For novel compounds, elemental analysis and IR spectroscopy provide additional confirmation of functional groups .

Q. How does this compound’s bioactivity guide experimental design in pharmacological studies?

Prioritize target-based assays (e.g., enzyme inhibition or receptor-binding assays) informed by structural analogs. Use dose-response curves to establish IC50 values and selectivity profiles. Include positive controls (e.g., known inhibitors) and replicate experiments to address variability. For in vitro models, ensure cell lines or tissues are relevant to hypothesized mechanisms (e.g., microbial or anticancer pathways) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability be resolved in synthetic workflows?

Contradictions often arise from solvent polarity, temperature, or redox conditions. For example, Birch reduction intermediates may degrade under prolonged exposure to NH3/THF. Mitigate this by optimizing reaction time and temperature (e.g., –78°C for 30 minutes) and using stabilizing agents like LiCl. Compare kinetic studies (via in situ FTIR or LC-MS) to identify degradation pathways .

Q. What strategies improve enantioselectivity in this compound’s diamine ring formation?

Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can enhance stereocontrol. Computational modeling (DFT or MD simulations) predicts transition states to guide catalyst selection. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For macrocyclic systems, steric effects from β,γ-enones may require iterative ligand screening .

Q. How do researchers address reproducibility challenges in this compound’s macrocyclization step?

Reproducibility hinges on Pd catalyst loading (5–10 mol%) and solvent choice (DMSO > DMF for higher yields). Monitor reaction progress via TLC or LC-MS to prevent over-cyclization. Pre-activate palladium precursors (e.g., Pd(OAc)₂ with PPh₃) to improve catalytic efficiency. Document batch-to-batch variability in supplementary materials for cross-validation .

Q. What computational tools are effective for predicting this compound’s reactive intermediates?

Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., Diels-Alder-like macrocyclization). Molecular dynamics (MD) simulations model solvent effects on intermediate stability. Pair these with QSAR models to predict redox behavior of β,γ-enones under reductive conditions. Validate predictions experimentally using kinetic isotope effects (KIEs) .

Methodological Frameworks

  • For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example, "Does this compound’s macrocyclic distortion enhance microbial binding affinity?" aligns with FINER by addressing novelty and feasibility .
  • For data contradictions : Use triangulation (e.g., cross-validate NMR, X-ray, and synthetic yield data) to resolve discrepancies. Document protocols rigorously (e.g., NIH guidelines for preclinical studies) to ensure reproducibility .
  • For literature gaps : Conduct systematic reviews using databases like PubMed or SciFinder, focusing on "herqulines" and "nitrogenous macrocycles." Use citation chaining to identify understudied aspects (e.g., biosynthetic pathways vs. synthetic analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Herquline B
Reactant of Route 2
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